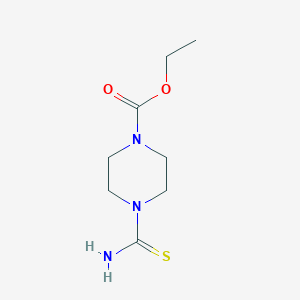
ethyl 4-carbamothioylpiperazine-1-carboxylate
Description
ethyl 4-carbamothioylpiperazine-1-carboxylate is a chemical compound with the molecular formula C7H14N2O2S It is known for its unique structure, which includes a piperazine ring substituted with a thiocarbamoyl group and an ethyl ester group
Properties
CAS No. |
19553-02-7 |
|---|---|
Molecular Formula |
C8H15N3O2S |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
ethyl 4-carbamothioylpiperazine-1-carboxylate |
InChI |
InChI=1S/C8H15N3O2S/c1-2-13-8(12)11-5-3-10(4-6-11)7(9)14/h2-6H2,1H3,(H2,9,14) |
InChI Key |
SSNMQYMVJCCSHM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=S)N |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=N)S |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)N |
Other CAS No. |
19553-02-7 |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 4-carbamothioylpiperazine-1-carboxylate typically involves the reaction of piperazine with ethyl chloroformate and thiourea. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:
Reaction of Piperazine with Ethyl Chloroformate: Piperazine is reacted with ethyl chloroformate in the presence of a base to form the ethyl ester derivative.
Addition of Thiourea: Thiourea is then added to the reaction mixture to introduce the thiocarbamoyl group.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
ethyl 4-carbamothioylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbamoyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ethyl 4-carbamothioylpiperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-carbamothioylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The thiocarbamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
ethyl 4-carbamothioylpiperazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-piperazinecarboxylate: This compound lacks the thiocarbamoyl group and has different chemical and biological properties.
1-Ethoxycarbonylpiperazine: Similar to ethyl 1-piperazinecarboxylate but with an ethoxycarbonyl group instead of a thiocarbamoyl group.
Piperazine-1-carboxylic acid ethyl ester: Another related compound with different substituents on the piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


